RSL3 RSL3 (1S,3R)-RSL3 is an inhibitor of glutathione peroxidase 4 (GPX4) that induces a lethal accumulation of lipid hydroperoxides and ferroptotic cell death (EC50 = 0.01 µM in HRASV12-expressing BJeHLT cells). It is selective for HRASV12-expressing over wild-type BJeHLT cells (EC50 = 2 µM). (1S,3R)-RSL3 reduces tumor volume in various mouse xenograft models, with diffuse large B cell lymphomas and renal cell carcinomas being most sensitive.
RSL3 is now discontinued.
Brand Name: Vulcanchem
CAS No.: 1219810-16-8
VCID: VC0541966
InChI: InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
SMILES: COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Molecular Formula: C23H21ClN2O5
Molecular Weight: 440.9 g/mol

RSL3

CAS No.: 1219810-16-8

Cat. No.: VC0541966

Molecular Formula: C23H21ClN2O5

Molecular Weight: 440.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RSL3 - 1219810-16-8

Specification

Description (1S,3R)-RSL3 is an inhibitor of glutathione peroxidase 4 (GPX4) that induces a lethal accumulation of lipid hydroperoxides and ferroptotic cell death (EC50 = 0.01 µM in HRASV12-expressing BJeHLT cells). It is selective for HRASV12-expressing over wild-type BJeHLT cells (EC50 = 2 µM). (1S,3R)-RSL3 reduces tumor volume in various mouse xenograft models, with diffuse large B cell lymphomas and renal cell carcinomas being most sensitive.
RSL3 is now discontinued.
CAS No. 1219810-16-8
Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
IUPAC Name methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
Standard InChI Key TXJZRSRTYPUYRW-NQIIRXRSSA-N
Isomeric SMILES COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
SMILES COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Canonical SMILES COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator